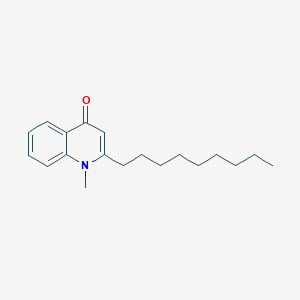

1-Methyl-2-nonylquinolin-4(1H)-one

Vue d'ensemble

Description

1-Methyl-2-nonylquinolin-4(1H)-one is a chemical compound belonging to the quinolone family It is characterized by a quinoline core structure with a methyl group at the first position and a nonyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-nonylquinolin-4(1H)-one typically involves the reaction of 2-nonylquinoline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-nonylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized side chains.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products Formed:

Oxidation: Quinoline derivatives with oxidized side chains.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-2-nonylquinolin-4(1H)-one has been isolated from various natural sources, including Tetradium ruticarpum, where it is part of a larger class of quinolone alkaloids known for their diverse biological activities. The compound has shown promising interactions with plasma proteins, which can influence its bioavailability and therapeutic efficacy. Studies indicate that the structural characteristics of quinolone alkaloids, including this compound, significantly affect their binding affinities to proteins such as bovine serum albumin (BSA) .

Table 1: Binding Affinities of Quinolone Alkaloids

| Compound Name | Binding Affinity (K) | Source |

|---|---|---|

| This compound | Varies with structure | Tetradium ruticarpum |

| Other Quinoline Alkaloids | Varies | Various Natural Sources |

Antiparasitic Activity

Research has highlighted the schistosomicidal activity of alkaloid-rich fractions containing this compound. In vitro studies have demonstrated that these fractions can effectively inhibit the growth of Schistosoma mansoni, suggesting potential for development as antiparasitic agents . The mechanism of action appears to involve disruption of cellular processes within the parasite.

Case Study: Antiparasitic Efficacy

In a study examining the effects of alkaloids from Rauvolfia graveolens, it was found that the active fractions containing this compound exhibited significant schistosomicidal properties at concentrations as low as 0.5 mg/mL, indicating a strong potential for therapeutic development against schistosomiasis .

Synthesis and Structural Diversity

The compound serves as a precursor in synthetic pathways for creating various alkaloid derivatives. Recent methodologies have employed metal-free reactions to synthesize compounds like Dubamine and Graveoline from dihydroquinolin-4-ones, showcasing the versatility of this compound in generating structurally diverse analogs .

Table 2: Synthetic Pathways Utilizing this compound

| Target Compound | Yield (%) | Methodology |

|---|---|---|

| Dubamine | 81 | Metal-free synthesis from dihydroquinolin precursors |

| Graveoline | 75 | Sequential reduction/dehydration/oxidation |

Natural Product Research

In addition to its pharmacological applications, this compound is significant in natural product chemistry. Its isolation from plants like Raulinoa echinata and Tetradium ruticarpum emphasizes its role in traditional medicine and potential as a source for new drug discovery . The compound's structural properties contribute to its biological activity, making it a candidate for further exploration in phytochemistry.

Mécanisme D'action

The mechanism of action of 1-Methyl-2-nonylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparaison Avec Des Composés Similaires

1-Methyl-2-undecylquinolin-4(1H)-one: Similar structure with an undecyl group instead of a nonyl group.

1-Methyl-2-octylquinolin-4(1H)-one: Similar structure with an octyl group instead of a nonyl group.

1-Methyl-2-decylquinolin-4(1H)-one: Similar structure with a decyl group instead of a nonyl group.

Uniqueness: 1-Methyl-2-nonylquinolin-4(1H)-one is unique due to its specific nonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

1-Methyl-2-nonylquinolin-4(1H)-one, a quinolone alkaloid, has garnered attention due to its diverse biological activities, particularly as a potent inhibitor of monoamine oxidase B (MAO-B) and its effects on leukotriene biosynthesis. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 285.424 g/mol

- Melting Point : 73-75 °C

- Boiling Point : 391.9 ± 42.0 °C at 760 mmHg

- Density : 1.0 ± 0.1 g/cm³

- Flash Point : 132.6 ± 17.3 °C

MAO-B Inhibition

This compound exhibits significant inhibitory activity against MAO-B, with a more potent effect compared to MAO-A. The inhibition of MAO-B is particularly relevant in the context of neurodegenerative diseases, where elevated levels of monoamines can lead to increased oxidative stress and neuronal damage.

- IC for MAO-B: Not explicitly stated in the sources, but the compound is noted for its selective inhibition compared to other quinolone derivatives .

Inhibition of Leukotriene Biosynthesis

The compound has been shown to inhibit leukotriene biosynthesis in human granulocytes, which is significant for conditions such as asthma and other inflammatory diseases.

Comparative Activity Table

| Compound | Activity Type | IC (µM) | Reference |

|---|---|---|---|

| This compound | MAO-B Inhibition | Not specified | |

| Leukotriene Biosynthesis Inhibition | 12.1 | ||

| Other Quinoline Alkaloids | Various Activities | Varies |

Study on Inhibitory Effects

In a study focusing on quinolone alkaloids from Evodia rutaecarpa, it was found that various alkaloids, including this compound, exhibited potent inhibitory effects on leukotriene biosynthesis, suggesting potential therapeutic applications in inflammatory diseases .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, its role as a MAO-B inhibitor suggests that it may modulate neurotransmitter levels, thereby influencing mood and cognitive functions. Additionally, inhibition of leukotriene synthesis may reduce inflammation and improve respiratory function.

Propriétés

IUPAC Name |

1-methyl-2-nonylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c1-3-4-5-6-7-8-9-12-16-15-19(21)17-13-10-11-14-18(17)20(16)2/h10-11,13-15H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGBBPQAXHSVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553439 | |

| Record name | 1-Methyl-2-nonylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68353-24-2 | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68353-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-nonylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 75 °C | |

| Record name | 1-Methyl-2-nonyl-4(1H)-quinolinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 1-methyl-2-nonylquinolin-4(1H)-one isolated from Tetradium ruticarpum?

A: Researchers successfully isolated this compound from the fruit of Tetradium ruticarpum using a technique called preparative high-speed counter-current chromatography (HSCCC) []. This method efficiently separated the compound from a complex mixture of other quinolone alkaloids present in the plant extract. The specific solvent system used for isolating this compound was hexane–ethyl acetate–methanol–water (5:3.8:5:4.8) [].

Q2: What is the significance of studying the binding affinity of this compound to bovine serum albumin?

A: Examining the binding interaction between this compound and bovine serum albumin provides insights into the compound's potential behavior within biological systems []. Serum albumins, like bovine serum albumin, are important transport proteins in the blood, and understanding how compounds bind to them can help predict their distribution and availability within the body. This information is valuable for further research into the compound's potential biological activities and applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.